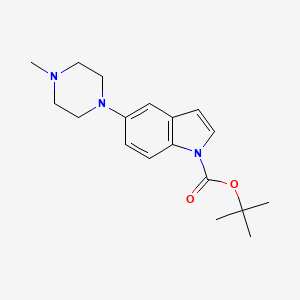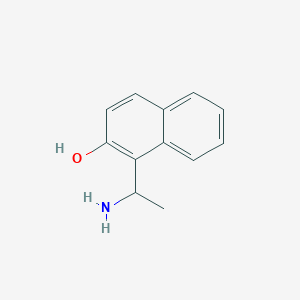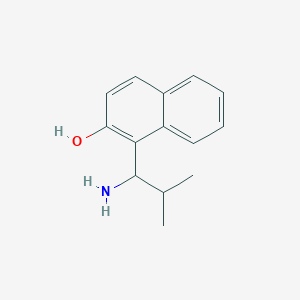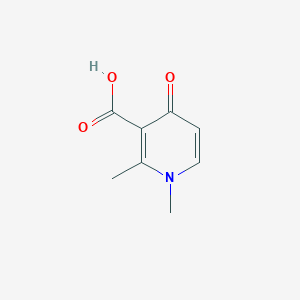
1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It has been used in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is characterized by the presence of a 1,4-DHP ring, which is a common feature in many natural products, drugs, pesticides, and industrial materials . The 1,4-DHP ring is a bioisostere of amines, amides, N-heterocyclic rings, and benzene rings .Chemical Reactions Analysis
The chemical reactions involving 1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid are characterized by its high reactivity, which provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Mécanisme D'action
While the specific mechanism of action for 1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is not mentioned in the retrieved papers, 1,4-DHP derivatives have various therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Orientations Futures
The future directions for the research and development of 1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid could involve exploring its potential therapeutic applications and developing new synthetic methods for its preparation . Further studies could also focus on its structure-activity relationship (SAR) investigations .
Propriétés
Numéro CAS |
902171-53-3 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
1,2-dimethyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12)6(10)3-4-9(5)2/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
IMBSFSVOMKOTCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



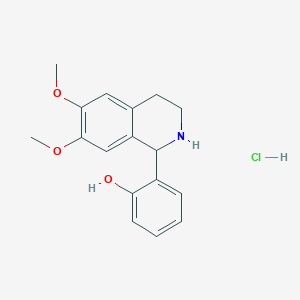
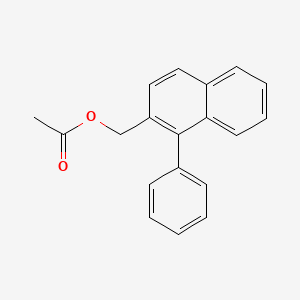
![2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)
![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
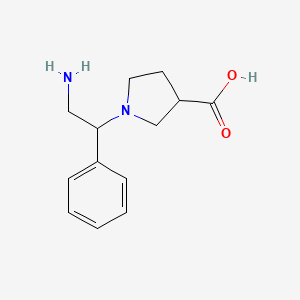
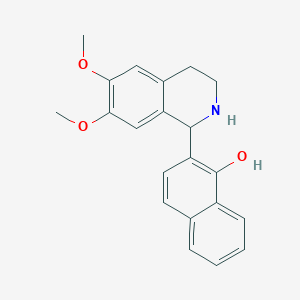
![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)
